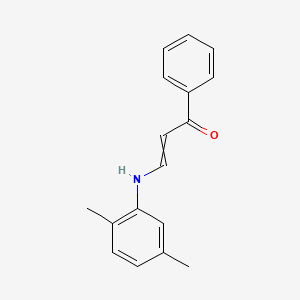

![molecular formula C62H87N13O11 B11932518 (2S)-2-{[(2S,5S,20R)-2-benzyl-11-[3-(carbamoylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-8-[4-(isopropylamino)butyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-20-yl]formamido}-6-(isopropylamino)hexanamide](/img/structure/B11932518.png)

(2S)-2-{[(2S,5S,20R)-2-benzyl-11-[3-(carbamoylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-8-[4-(isopropylamino)butyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-20-yl]formamido}-6-(isopropylamino)hexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LY2510924 is a small cyclic peptide that acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This compound has shown significant potential in inhibiting tumor growth and metastasis in various cancer models, making it a promising candidate for cancer therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: LY2510924 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cyclized to form the cyclic structure, which is crucial for its biological activity .

Industrial Production Methods: While specific industrial production methods for LY2510924 are not widely documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: LY2510924 primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions as part of its functional activity .

Common Reagents and Conditions: The synthesis of LY2510924 involves the use of protected amino acids, coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and deprotecting agents such as trifluoroacetic acid (TFA). Cyclization is achieved using specific cyclizing agents under controlled conditions .

Major Products Formed: The major product formed is the cyclic peptide LY2510924 itself, which is characterized by its high affinity and selectivity for the CXCR4 receptor .

Aplicaciones Científicas De Investigación

LY2510924 has been extensively studied for its potential in cancer therapy. It has shown efficacy in inhibiting tumor growth and metastasis in various cancer models, including non-Hodgkin lymphoma, renal cell carcinoma, lung cancer, and colon cancer . Additionally, LY2510924 has been investigated for its ability to mobilize hematopoietic stem cells, making it a potential candidate for stem cell transplantation .

Mecanismo De Acción

LY2510924 exerts its effects by selectively binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor 1 (SDF-1). This inhibition disrupts the signaling pathways involved in tumor growth, metastasis, and cell migration. Key pathways affected include the PI3K/Akt and Ras/Raf/MAPK cascades .

Comparación Con Compuestos Similares

Similar Compounds:

- AMD3100 (Plerixafor)

- FC131

- BL01

Uniqueness: LY2510924 is unique due to its cyclic peptide structure, which provides high stability and selectivity for the CXCR4 receptor. Unlike other CXCR4 antagonists, LY2510924 has shown a favorable pharmacokinetic profile and significant efficacy in preclinical cancer models .

Propiedades

Fórmula molecular |

C62H87N13O11 |

|---|---|

Peso molecular |

1190.4 g/mol |

Nombre IUPAC |

(2S,5S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(carbamoylamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide |

InChI |

InChI=1S/C62H87N13O11/c1-38(2)65-30-12-10-19-46(55(63)79)71-59(83)49-28-29-53(77)70-51(34-40-15-6-5-7-16-40)60(84)75-52(35-41-23-26-45(76)27-24-41)61(85)73-47(20-11-13-31-66-39(3)4)57(81)72-48(21-14-32-67-62(64)86)58(82)74-50(56(80)68-37-54(78)69-49)36-42-22-25-43-17-8-9-18-44(43)33-42/h5-9,15-18,22-27,33,38-39,46-52,65-66,76H,10-14,19-21,28-32,34-37H2,1-4H3,(H2,63,79)(H,68,80)(H,69,78)(H,70,77)(H,71,83)(H,72,81)(H,73,85)(H,74,82)(H,75,84)(H3,64,67,86)/t46-,47?,48?,49+,50?,51-,52-/m0/s1 |

Clave InChI |

DDZCMBOHPTXPRC-AOSPDLCISA-N |

SMILES isomérico |

CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N[C@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)N[C@@H](CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCNC(=O)N |

SMILES canónico |

CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NC(CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCNC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

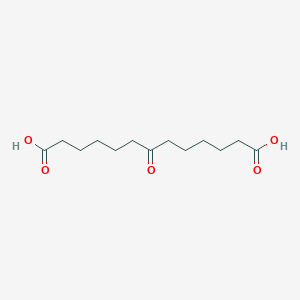

![nonyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11932442.png)

![3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)

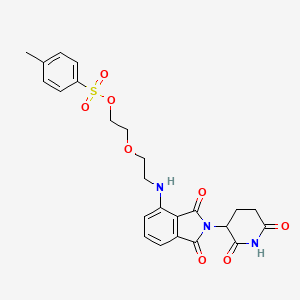

![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)

![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)

![2-(3-(2-Morpholinoethoxy)phenyl)-N-(thiazol-2-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B11932477.png)

![[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate](/img/structure/B11932503.png)

![1-[1-(2-Amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11932505.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[bis[2-(diaminomethylideneamino)ethyl]amino]ethyl]carbamate](/img/structure/B11932509.png)